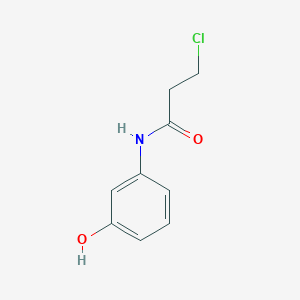

3-Chloro-N-(3-hydroxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-N-(3-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-5-4-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLKLWHMPQKCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598095 | |

| Record name | 3-Chloro-N-(3-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50297-40-0 | |

| Record name | 3-Chloro-N-(3-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N-(3-hydroxyphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S3K5QAU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a key intermediate in the pharmaceutical industry, notably in the synthesis of Aripiprazole.[1] This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No: 50297-40-0) is a crucial building block in organic synthesis.[2][3] Its structure, featuring a reactive chloro group and a functionalized phenyl ring, makes it a versatile precursor for the elaboration of more complex molecules. This guide focuses on the most common and practical synthetic route to this compound, providing the necessary details for its replication in a laboratory setting.

Core Synthesis Pathway: Acylation of m-Aminophenol

The principal and most direct method for the synthesis of this compound is the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction forms an amide bond between the amino group of 3-aminophenol and the acyl chloride.

The overall reaction is as follows:

Caption: Acylation of m-aminophenol with 3-chloropropionyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous acylation reactions and established chemical principles.[4]

| Parameter | Value | Reference |

| Reactants | ||

| 3-Aminophenol | 1.0 equivalent | [4] |

| 3-Chloropropionyl chloride | 1.1 equivalents | [4] |

| Triethylamine | 1.5 equivalents | [4] |

| Solvent | ||

| Dichloromethane (DCM) | Sufficient volume for dissolution | [4] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 1 - 2 hours | |

| Yield | ||

| Expected Yield | ~80% (based on analogous reaction) | [4] |

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound and provides a robust framework for the preparation of this compound.[4]

Materials:

-

3-Aminophenol

-

3-Chloropropionyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[4]

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis from starting materials to the final purified product.

Caption: Step-by-step workflow for the synthesis and purification.

Safety Considerations

-

3-Aminophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

3-Chloropropionyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined procedures and adhering to safety precautions, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and development. The provided data and diagrams offer a clear and concise reference for laboratory execution.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-N-(3-hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloroalkyl group, an amide linkage, and a phenolic hydroxyl group, makes it a versatile intermediate for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS) and inflammatory pathways. This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance through relevant signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| CAS Number | 50297-40-0 | [1][3] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 134°C (decomposes) | [4] |

| Boiling Point (Predicted) | 429.2 ± 30.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.52 ± 0.10 | [4] |

| logP (XLogP3) | 1.3 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its preparation and quality control in a research setting.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-substituted chloropropanamides. The synthesis is a two-step process involving the formation of an acid chloride followed by amidation.

Step 1: Synthesis of 3-Chloropropionyl Chloride

-

To a solution of 3-chloropropanoic acid (1 equivalent) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop).

-

Under a nitrogen atmosphere, add thionyl chloride (2 equivalents) dropwise to the solution at room temperature (20°C).

-

Stir the reaction mixture at room temperature for 8 hours.

-

Remove the solvent and excess thionyl chloride in vacuo to obtain the crude 3-chloropropionyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-chloropropionyl chloride in DCM.

-

To this solution, add 3-aminophenol (0.67 equivalents) and triethylamine (1 equivalent) as an acid scavenger.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[4]

Caption: Synthesis workflow for this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm.[5]

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[6]

-

Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).[6] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.

-

Shake the tube vigorously for 60 seconds.[7]

-

Observe if the compound dissolves completely.

-

If soluble, test the pH of the solution with litmus or pH paper. An acidic pH would suggest the phenolic hydroxyl group is the dominant factor, while a neutral pH is more likely for an amide.[8]

-

-

Solubility in Aqueous Acid and Base:

-

If the compound is insoluble in water, test its solubility in 5% NaOH and 5% HCl separately, following the procedure above.

-

Solubility in 5% NaOH indicates the presence of an acidic group (the phenolic hydroxyl).[9]

-

Solubility in 5% HCl would indicate the presence of a basic group (not expected to be significant for this compound).[9]

-

-

Solubility in Organic Solvents:

-

Test the solubility in various organic solvents (e.g., methanol, DMSO, DCM, hexane) using the same procedure to establish a polarity profile.

-

pKa Determination

The pKa of the phenolic hydroxyl group can be determined experimentally using spectrometric titration.

-

Prepare a solution of the compound in a suitable solvent mixture, such as 10% (v/v) acetonitrile-water, with a known ionic strength (e.g., 0.1 M KCl).[10]

-

Calibrate a pH electrode system for the specific solvent mixture.[10]

-

Record the UV-Vis absorption spectrum of the solution at various pH values, typically from pH 2.0 to 11.0.[11] The pH can be adjusted by adding small, precise amounts of a strong acid or base.[10]

-

The spectra will show a shift in the maximum absorbance wavelength (λ_max) as the phenolic group deprotonates.

-

Process the spectral data using appropriate software (e.g., STAR) to calculate the pKa value from the changes in absorbance as a function of pH.[11]

Potential Biological Signaling Pathways

The structural motifs of this compound suggest potential interactions with biological pathways implicated in inflammation and CNS disorders. While direct studies on this specific molecule are limited, its chemical class (amides, phenols) is known to interact with key signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. Some benzamides have been shown to inhibit NF-κB activation. The canonical NF-κB pathway is a plausible target.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNFα or IL-1) activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Compounds like this compound could potentially interfere with this cascade, for example, by inhibiting the IKK complex.

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

CXCR4/CXCL12 Signaling Pathway

The CXCR4/CXCL12 chemokine axis plays a role in chemotaxis, which can accumulate inflammatory cells in tissues. Amide-containing molecules have been developed as modulators of this pathway.

CXCR4 is a G-protein coupled receptor (GPCR). When its ligand, CXCL12, binds, it triggers the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits. These subunits activate multiple downstream effectors. For instance, Gβγ can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, which promotes cell survival. Another key pathway involves Phospholipase C (PLC), which generates IP₃ and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. These cascades ultimately regulate cell migration, proliferation, and survival, processes which are central to both inflammation and cancer metastasis.[12]

Caption: The CXCR4/CXCL12 signaling pathway and a potential point of modulation.

Conclusion

This compound presents a valuable scaffold for medicinal chemistry research. Its defined physicochemical properties, coupled with a straightforward synthetic route, allow for its use as a building block in the creation of more complex molecules. The presence of key functional groups suggests potential activity as an inhibitor of pro-inflammatory pathways such as NF-κB and as a modulator of chemokine signaling through the CXCR4/CXCL12 axis. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential. This guide provides the foundational chemical and procedural information necessary for researchers to undertake such studies.

References

- 1. This compound | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound 95% | CAS: 50297-40-0 | AChemBlock [achemblock.com]

- 4. 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

3-Chloro-N-(3-hydroxyphenyl)propanamide: An Examination of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound with the molecular formula C9H10ClNO2. While it is available commercially and has been noted as a potential intermediate in the synthesis of more complex molecules, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its own biological mechanism of action. This document summarizes the currently available information regarding this compound.

Current State of Knowledge

Extensive searches of scientific databases have not yielded any specific studies detailing the mechanism of action, cellular targets, or pharmacological effects of this compound as a standalone agent. The available information is primarily limited to its chemical identity and its role as a precursor in organic synthesis.

The compound is described as an intermediate used in the development of pharmaceutical compounds, particularly CNS-active agents and anti-inflammatory derivatives.[1] Its chemical structure, featuring both amide and hydroxyl functional groups, allows for further chemical modifications, making it a versatile building block in medicinal chemistry.[1]

Notably, this compound is also identified as an impurity of Aripiprazole, an atypical antipsychotic medication.[2] However, there is no available data on whether this impurity possesses any biological activity, either on- or off-target, that could contribute to the therapeutic profile or side effects of Aripiprazole.

Chemical and Physical Properties

For reference, the basic chemical and physical properties of this compound are provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10ClNO2 | [2][3][4][5] |

| Molecular Weight | 199.63 g/mol | [2][3][4] |

| CAS Number | 50297-40-0 | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 134°C (decomposes) | [3][6] |

| Boiling Point | 429.2±30.0 °C at 760 mmHg (predicted) | [1][3] |

Gaps in Research and Future Directions

The absence of data on the mechanism of action of this compound presents a clear gap in the scientific literature. To elucidate its potential biological activity, a systematic investigation would be required. The following experimental workflow is proposed as a logical starting point for future research.

Conclusion

References

In-depth Technical Guide: Biological Activity of 3-Chloro-N-(3-hydroxyphenyl)propanamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Biological Activity of 3-Chloro-N-(3-hydroxyphenyl)propanamide

Executive Summary

This technical guide aims to provide a thorough analysis of the publicly available scientific literature regarding the biological activity of the chemical compound this compound (CAS No. 50297-40-0). Despite extensive searches of chemical databases and scientific literature, there is a notable absence of specific research dedicated to the biological effects of this molecule. While its chemical structure, featuring a phenolic amide moiety, suggests potential for pharmacological activity, no quantitative data, detailed experimental protocols, or defined mechanisms of action have been published.

The primary role of this compound in the scientific literature is as a chemical intermediate and a known impurity in the synthesis of Aripiprazole, a widely used atypical antipsychotic medication. This guide will summarize the available chemical information and discuss the general biological activities of related phenolic amide compounds to provide a contextual framework for potential future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 50297-40-0 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | This compound |

| Synonyms | Aripiprazole Impurity 33 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

Contextual Biological Relevance: Phenolic Amides

While no specific biological data exists for this compound, the broader class of phenolic amides has been investigated for a variety of pharmacological activities. This structural motif is present in numerous natural and synthetic compounds exhibiting biological effects. Understanding the activities of related compounds can offer insights into the potential, yet uninvestigated, properties of the target molecule.

Antimicrobial Activity

Several studies have reported that phenolic amides possess antibacterial and antifungal properties. The combination of a phenol group, which can disrupt cell membranes, and an amide linkage, which can participate in hydrogen bonding with biological targets, is thought to contribute to this activity.

Anti-inflammatory Effects

The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), suggesting potential antioxidant and anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory enzymes and signaling pathways.

Analgesic Properties

The structural similarity to known analgesic compounds, such as acetaminophen (which also contains a hydroxylated phenyl ring and an amide group), suggests that N-(3-hydroxyphenyl)propanamide derivatives could potentially interact with pain pathways.

Logical Workflow for Future Investigation

Given the lack of existing biological data, a logical workflow for the initial investigation of this compound is proposed. This workflow is designed to systematically characterize its potential biological activities.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

Future research efforts are required to elucidate any potential therapeutic value of this molecule. The proposed workflow provides a roadmap for a systematic investigation, starting with broad in vitro screening and progressing to more detailed mechanistic and in vivo studies. Such research would be essential to move beyond speculation and establish a concrete biological activity profile for this compound. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to consider this compound as a potential starting point for novel drug discovery programs.

3-Chloro-N-(3-hydroxyphenyl)propanamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a chemical compound that primarily serves as a synthetic intermediate in the preparation of more complex molecules.[1] Its bifunctional nature, possessing both a reactive chloro-amide group and a nucleophilic hydroxyl group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and its notable role as a process-related impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| CAS Number | 50297-40-0 | [2] |

| Appearance | White to off-white solid | MySkinRecipes |

| Melting Point | 134 °C (decomposes) | ChemicalBook |

| Boiling Point (Predicted) | 429.2 ± 30.0 °C at 760 mmHg | MySkinRecipes |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

| IUPAC Name | This compound | [2] |

| Synonyms | Aripiprazole Impurity 33, beta-Chloro-m-hydroxypropionanilide | [2] |

Synthesis

General Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-aminophenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated hydrochloric acid, 3-chloropropionyl chloride is added dropwise at a controlled temperature (typically 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Role as an Impurity in Aripiprazole Synthesis

This compound is recognized as a process-related impurity in the synthesis of Aripiprazole, a widely used atypical antipsychotic medication. While the specific step of its formation is not extensively detailed in the public domain, it is plausible that it arises from reactions involving starting materials or intermediates used in the multi-step synthesis of Aripiprazole. The presence of impurities like this is a critical aspect of pharmaceutical manufacturing, requiring careful control and monitoring to ensure the final drug product's safety and efficacy.

Biological Activity and Mechanism of Action

A thorough review of the scientific literature reveals a significant lack of data on the biological activity and mechanism of action of this compound. Studies have primarily focused on its role as a chemical intermediate. There are no published reports detailing its pharmacological effects, receptor binding affinities, or its influence on any signaling pathways.

Pharmacokinetics and Toxicology

There is no available information in the public domain regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) or the toxicological profile of this compound. As a known impurity in a pharmaceutical product, its levels would be strictly controlled to be below established safety thresholds.

Conclusion

This compound is a well-characterized chemical intermediate with a primary role in organic synthesis. Its significance in the pharmaceutical industry is mainly associated with its status as a process-related impurity in the manufacturing of Aripiprazole. The current body of scientific literature lacks information on the biological properties, mechanism of action, pharmacokinetics, and toxicology of this compound. Further research would be necessary to elucidate any potential pharmacological or toxicological effects. For drug development professionals, the focus remains on monitoring and controlling its presence in the final active pharmaceutical ingredient.

References

An In-depth Technical Guide on 3-chloro-N-(3-hydroxyphenyl)propanamide (CAS 50297-40-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 50297-40-0, identified as 3-chloro-N-(3-hydroxyphenyl)propanamide. The document collates available physicochemical data and contextualizes its relevance in the pharmaceutical industry, particularly as a known impurity of the atypical antipsychotic drug, Aripiprazole.[1][2] While this guide aims to be a thorough resource, it is important to note the current lack of publicly available, detailed experimental protocols for its synthesis, comprehensive spectroscopic analyses, and in-depth biological activity studies.

Chemical Identity and Structure

The compound is unequivocally identified as this compound.[1][2][3] Its molecular structure consists of a propanamide backbone with a chlorine atom at the third carbon position and a 3-hydroxyphenyl group attached to the nitrogen atom.

Molecular Formula: C₉H₁₀ClNO₂[1]

Molecular Weight: 199.63 g/mol [1]

Synonyms: Aripiprazole Impurity 36, Aripiprazole Impurity 43[1][2]

To visualize the chemical structure, the following DOT script can be used to generate a 2D diagram.

References

Technical Guide: Physicochemical Properties of 3-Chloro-N-(3-hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the core physicochemical properties of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a compound of interest in organic synthesis and pharmaceutical development. The information is presented to support research and development activities.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3][4] |

| Molecular Weight | 199.63 g/mol | [1][2][3][4][5][6] |

| CAS Number | 50297-40-0 | [2][3] |

Molecular Structure and Connectivity

The structural formula of this compound dictates its chemical reactivity and potential biological activity. The diagram below illustrates the key functional groups and their connectivity within the molecule.

Hypothetical Experimental Workflow: Purity Analysis

The following diagram outlines a general workflow for determining the purity of a synthesized batch of this compound. This protocol is a standard approach in synthetic chemistry labs.

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the percentage purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: The chemical shifts, integration, and coupling patterns of the observed signals should be consistent with the expected structure of this compound.

4.3. Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Method: The sample, dissolved in a suitable solvent like methanol, is infused into the mass spectrometer.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of the compound, confirming its molecular weight.

References

An In-depth Technical Guide to 3-Chloro-N-(3-hydroxyphenyl)propanamide: Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a key chemical intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. The document details the historical context of its discovery within the broader development of Aripiprazole, its synthetic methodologies, and its physicochemical properties. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of Aripiprazole, a third-generation atypical antipsychotic. The quest for novel antipsychotic agents with improved side-effect profiles over existing treatments led researchers at Otsuka Pharmaceutical to explore a new class of compounds with a unique mechanism of action. This research ultimately culminated in the synthesis of Aripiprazole, a dopamine D2 receptor partial agonist.

This compound emerged as a crucial building block in the multi-step synthesis of Aripiprazole. Its structure contains the core functionalities necessary for the subsequent intramolecular Friedel-Crafts reaction to form the carbostyril nucleus, a key structural motif of Aripiprazole. While not a pharmacologically active agent in itself, its efficient and high-yield synthesis is a critical step in the overall manufacturing process of this important therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 50297-40-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][4] |

| Molecular Weight | 199.63 g/mol | [1][3][4] |

| Appearance | Off-white solid | [5] |

| Melting Point | 134°C (decomposes) | [2] |

| Boiling Point | 429.2 ± 30.0 °C (Predicted) | [5] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

Detailed Experimental Protocol

The following protocol is adapted from the literature for the synthesis of this compound[6].

Materials:

-

3-Aminophenol (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (1.54 eq)

-

3-Chloropropionyl chloride (1.15 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of 3-aminophenol (50 g, 0.458 mol, 1.0 eq) and sodium bicarbonate (59.2 g, 0.705 mol, 1.54 eq) in dichloromethane (250 mL) is stirred under a nitrogen atmosphere at room temperature for 30 minutes.[6]

-

3-Chloropropionyl chloride (66.7 g, 0.52 mol, 1.15 eq) is added to the mixture.[6]

-

The resulting reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the reaction mixture is worked up. This typically involves washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system.

A similar two-step process is also described in a Chinese patent where this compound is synthesized as an intermediate and then cyclized to 7-hydroxy-3,4-dihydro-2(1H) carbostyril using aluminum chloride.[7] A Czech patent also outlines a procedure where 3-aminophenol is reacted with 3-chloropropionyl chloride in acetone, followed by cyclization[8].

Role in Aripiprazole Synthesis

This compound is a pivotal intermediate in the synthesis of Aripiprazole. The subsequent step in the synthetic pathway involves an intramolecular Friedel-Crafts alkylation reaction to form the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone core of Aripiprazole.

Biological Activity and Signaling Pathways

There is currently no publicly available data to suggest that this compound possesses any significant biological activity or directly interacts with specific signaling pathways. Its primary role is that of a synthetic intermediate. The pharmacological activity of the final product, Aripiprazole, is well-documented and stems from its unique profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. The synthesis of a stable and pure form of this compound is, however, crucial for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Conclusion

This compound is a chemically significant compound whose importance is derived from its role as a key intermediate in the synthesis of Aripiprazole. This technical guide has provided a detailed overview of its history, synthesis, and physicochemical properties. The provided experimental protocol offers a practical resource for chemists involved in the synthesis of Aripiprazole and related compounds. While the compound itself is not biologically active, its efficient synthesis is a critical component in the production of a vital medication for the treatment of serious mental health conditions. Further research into optimizing the synthesis of this intermediate could contribute to more efficient and cost-effective production of Aripiprazole.

References

- 1. This compound | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50297-40-0 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN104356063A - Preparation method of 7-hydroxy-3,4-dihydro-2-(1H) carbostyril - Google Patents [patents.google.com]

- 8. CZ300351B6 - Process for preparing 7-hydroxy-3,4-dihydrocarbostyril - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of 3-Chloro-N-(3-hydroxyphenyl)propanamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a compound identified as a process-related impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole. While direct pharmacological data on this specific molecule is limited, its structural relationship to Aripiprazole allows for a detailed, inferential analysis of its potential biological interactions. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of Aripiprazole and its related compounds.

Introduction

This compound is a chemical intermediate and a known impurity in the manufacturing process of Aripiprazole.[1][2][3][4] Aripiprazole is a widely prescribed atypical antipsychotic with a complex and unique pharmacological profile, primarily characterized by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. Understanding the potential biological activities of impurities like this compound is crucial for ensuring the safety and efficacy of the parent drug. This guide explores the probable, albeit likely weak, therapeutic targets of this compound based on the well-established pharmacology of Aripiprazole.

Inferred Pharmacological Profile and Potential Therapeutic Targets

Given that this compound is a structural precursor or impurity of Aripiprazole, it is plausible that it may interact with the same molecular targets, although likely with significantly lower affinity. The primary therapeutic targets of Aripiprazole are central nervous system (CNS) receptors, and these, therefore, represent the most probable, if unintended, targets for this impurity.

Table 1: Potential Therapeutic Targets of this compound based on Aripiprazole's Receptor Binding Profile

| Receptor Target | Aripiprazole's Known Activity | Inferred Potential Activity of this compound | Potential Therapeutic Relevance |

| Dopamine D2 | Partial Agonist | Weak Partial Agonist or Antagonist | Modulation of dopaminergic pathways implicated in psychosis and mood disorders. |

| Serotonin 5-HT1A | Partial Agonist | Weak Partial Agonist or Antagonist | Anxiolytic and antidepressant effects. |

| Serotonin 5-HT2A | Antagonist | Weak Antagonist | Antipsychotic effects and mitigation of extrapyramidal symptoms. |

| Dopamine D3 | Partial Agonist | Weak Partial Agonist or Antagonist | Regulation of mood and cognition. |

| Serotonin 5-HT2B | Antagonist | Weak Antagonist | Potential influence on mood and anxiety. |

| Serotonin 5-HT7 | Antagonist | Weak Antagonist | Potential antidepressant and pro-cognitive effects. |

| Adrenergic α1 | Antagonist | Weak Antagonist | Potential for cardiovascular side effects (e.g., orthostatic hypotension). |

| Histamine H1 | Antagonist | Weak Antagonist | Potential for sedative effects. |

Signaling Pathways

The potential interactions of this compound with the aforementioned receptors would likely modulate key intracellular signaling pathways involved in neurotransmission. Based on the known mechanisms of Aripiprazole, these pathways include those mediated by G-protein coupled receptors (GPCRs) that influence cyclic AMP (cAMP) levels and phosphoinositide turnover.

Caption: Inferred GPCR signaling cascade for the compound.

Experimental Protocols for Target Validation

To definitively identify the therapeutic targets of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

Methodology:

-

Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2, serotonin 5-HT1A, etc.) are prepared from stable cell lines or tissue homogenates.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at specific receptors.

Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):

-

Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: For antagonist testing, cells are then stimulated with a known agonist (e.g., dopamine for D2 receptors).

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

While this compound is primarily of interest as a process-related impurity of Aripiprazole, its structural similarity suggests a potential for interaction with a range of CNS receptors. The most likely targets include dopamine and serotonin receptors, which are central to the therapeutic action of Aripiprazole. However, any such interactions are expected to be of low affinity. The experimental protocols outlined in this guide provide a framework for the definitive characterization of the pharmacological profile of this compound. Further research is warranted to fully understand the potential biological implications of this and other Aripiprazole-related impurities.

References

An In-Depth Technical Guide to 3-Chloro-N-(3-hydroxyphenyl)propanamide Derivatives and Analogs for Drug Discovery Professionals

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a versatile chemical intermediate that serves as a crucial starting point for the synthesis of a wide array of derivatives and analogs with significant potential in drug discovery and development. Its unique structure, featuring a reactive chloro group, an amide linkage, and a hydroxylated phenyl ring, provides multiple avenues for chemical modification, leading to compounds with diverse pharmacological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, with a focus on their potential as anti-inflammatory, anticancer, and central nervous system (CNS) active agents. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Synthetic Strategies and Methodologies

The core structure of this compound allows for modifications at three primary sites: the chloro group, the amide functionality, and the phenyl ring. The presence of the reactive chlorine atom enables nucleophilic substitution reactions, allowing for the introduction of various functional groups.

A general synthetic protocol for the derivatization of this compound is outlined below. This procedure can be adapted for the synthesis of a variety of analogs by selecting the appropriate nucleophile.

General Experimental Protocol: Synthesis of N-(3-hydroxyphenyl)-3-(substituted)propanamide Derivatives

A solution of this compound (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with a nucleophile (1.1-1.5 equivalents) and a base, for instance, potassium carbonate or triethylamine. The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for a period of 2 to 24 hours, with the progress of the reaction being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is subsequently purified using column chromatography on silica gel to yield the desired derivative.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings in the areas of anti-inflammatory, anticancer, and CNS-related activities.

Anti-inflammatory Activity

Several derivatives of this compound have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

| Compound ID | Modification | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| 5s | Pyrazole analogue | COX-2 | 2.51 | 65.75 | [1] |

| 5u | Pyrazole analogue | COX-2 | 1.79 | 72.73 | [1] |

| WE-4 | Aurone derivative | COX-2 | 0.22 | - | [2] |

| WE-4 | Aurone derivative | LOX | 0.30 | - | [2] |

| 5b | Thiophene derivative | COX-2 | 5.45 | 8.37 | |

| 5b | Thiophene derivative | 5-LOX | 4.33 | - | |

| Celecoxib (Standard) | - | COX-2 | - | 78.06 | [1] |

| Ibuprofen (Standard) | - | COX-1/COX-2 | - | - | [1] |

| Zileuton (Standard) | - | LOX | 0.08 | - | [2] |

Table 1: In vitro inhibitory activities of selected anti-inflammatory derivatives.

The data suggests that the introduction of pyrazole and aurone moieties can lead to potent and, in some cases, selective COX-2 inhibition. For instance, compounds 5u and 5s exhibit significant COX-2 inhibitory activity with good selectivity indices.[1] The aurone derivative WE-4 demonstrates potent dual inhibition of both COX-2 and LOX.[2]

The COX-2 inhibitory activity of the synthesized compounds can be evaluated using a commercially available COX-2 inhibitor screening assay kit. The assay is typically performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer, heme, and the COX-2 enzyme. The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The reaction is initiated by the addition of arachidonic acid and a colorimetric substrate. After incubation at room temperature for a specified time, the absorbance is measured at a specific wavelength (e.g., 590 nm). The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored, with some analogs demonstrating significant cytotoxicity against various cancer cell lines. Symmetrical chlorophenylamino-s-triazine derivatives, which can be synthesized from precursors derived from the core molecule, have shown notable activity.

| Compound ID | R Group | MCF7 IC50 (µM) | C26 IC50 (µM) | Reference |

| 2c | 3-Chlorophenyl | 4.14 ± 1.06 | 15.24 ± 0.98 | [3] |

| 2f | 4-Chlorophenyl | 11.02 ± 0.68 | 21.57 ± 1.25 | [3] |

| 3c | 3-Chlorophenyl | 15.82 ± 1.54 | 7.89 ± 0.55 | [3] |

Table 2: In vitro anticancer activity of symmetrical chlorophenylamino-s-triazine derivatives.

The results indicate that the position of the chloro substitution on the phenyl ring influences the anticancer potency and selectivity. For the MCF7 breast cancer cell line, the 3-chloro substituted derivative 2c was found to be the most potent.[3]

The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., MCF7, C26) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, the MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Central Nervous System (CNS) Activity

While the core molecule is implicated in the design of CNS-active agents, specific data on the CNS activities of its direct derivatives is still emerging. The development of novel CNS drugs is a complex process, often requiring a multi-target approach to address the multifaceted nature of neurological disorders. The structural features of this compound derivatives make them suitable candidates for exploration as modulators of various CNS targets.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs are often mediated through their interaction with specific signaling pathways within cells. While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarities to known inhibitors of key enzymes provide clues to their potential molecular targets.

For instance, the anti-inflammatory effects of some derivatives are likely mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the production of pro-inflammatory prostaglandins.

In the context of cancer, derivatives may exert their effects by targeting various signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling cascades. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. The existing body of research demonstrates the potential of its derivatives as anti-inflammatory and anticancer agents. Future research should focus on expanding the library of derivatives through innovative synthetic strategies and conducting comprehensive pharmacological evaluations to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are crucial to unravel the specific molecular targets and signaling pathways involved in their biological activities. This will pave the way for the rational design of next-generation therapeutics for a range of diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Chloro-N-(3-hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the synthesis and characterization of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a key intermediate in organic synthesis. This compound serves as a valuable building block in the development of pharmaceutical agents, particularly those targeting the central nervous system and inflammatory pathways. Additionally, it is recognized as a potential impurity in the manufacturing of the atypical antipsychotic drug, Aripiprazole.[1] This document outlines the chemical properties, a robust synthesis protocol, and methods for purification and characterization.

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in subsequent synthetic steps.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50297-40-0 | [2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| Appearance | Off-white solid | [4] |

| Melting Point | 134°C (decomposes) | [5] |

| Boiling Point | 429.2 ± 30.0 °C at 760 mmHg (Predicted) | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction is a standard method for amide bond formation.[7][8][9]

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 3-chloropropionyl chloride

3-chloropropionyl chloride is a key reagent and can be prepared from 3-chloropropionic acid.[10]

Materials:

-

3-chloropropionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-chloropropionic acid in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane by distillation.

-

The resulting crude 3-chloropropionyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.

Part 2: Synthesis of this compound

This protocol is based on the general Schotten-Baumann reaction conditions for amide synthesis.[8]

Materials:

-

3-aminophenol

-

3-chloropropionyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Protocol:

-

Dissolve 3-aminophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[11]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the 3-hydroxyphenyl group, the methylene protons adjacent to the chlorine and the carbonyl group, and the amide and hydroxyl protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (199.04 for [M]+, 200.04 for [M+H]+). |

| Melting Point | A sharp melting point around 134°C (with decomposition).[5] |

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a reactive chloro-alkyl chain and a phenolic hydroxyl group, allows for diverse chemical modifications. It is particularly useful in the preparation of compounds designed as CNS-active agents and anti-inflammatory derivatives.[4][7]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-chloropropionyl chloride and thionyl chloride are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 50297-40-0 [chemicalbook.com]

- 6. 50297-40-0|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Amide Synthesis [fishersci.it]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 3-Chloropropionyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Chloro-N-(3-hydroxyphenyl)propanamide in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-N-(3-hydroxyphenyl)propanamide is a synthetic organic compound with potential applications in biomedical research, particularly in the field of oncology.[1][2][3][4] Structurally related to other N-substituted benzamides and propanamides that have demonstrated anticancer properties, this compound is a candidate for investigation as a modulator of cellular processes such as proliferation, cell cycle, and apoptosis.[5][6][7] The presence of a reactive chloro group and a hydroxyphenyl moiety suggests that it may interact with various biological targets.[8]

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture assays. The protocols detailed below are designed to assess its cytotoxic and apoptotic effects on cancer cell lines.

Postulated Mechanism of Action

Based on studies of structurally similar N-(hydroxyphenyl) and chloro-N-phenylpropanamide derivatives, it is hypothesized that this compound may induce apoptosis in cancer cells. The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways, potentially leading to the activation of caspases and subsequent cell death. The chloro-propanamide moiety might contribute to covalent modification of cellular targets, while the hydroxyphenyl group could be involved in hydrogen bonding interactions within protein binding sites.

Caption: Postulated intrinsic apoptosis pathway induced by the compound.

Data Presentation

The following tables present hypothetical data from in vitro assays to illustrate the potential effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.5 |

| A549 | Lung Carcinoma | 48 | 22.8 |

| HeLa | Cervical Carcinoma | 48 | 18.2 |

| PC-3 | Prostate Adenocarcinoma | 48 | 25.1 |

IC50 (half-maximal inhibitory concentration) values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Apoptosis Induction in MCF-7 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| Vehicle (DMSO) | - | 5.2 ± 0.8 |

| This compound | 10 | 25.6 ± 2.1 |

| This compound | 20 | 48.9 ± 3.5 |

| Staurosporine (Positive Control) | 1 | 92.3 ± 1.5 |

Apoptosis was assessed by flow cytometry after 24 hours of treatment using Annexin V-FITC and Propidium Iodide staining.

Table 3: Effect on Key Apoptotic Proteins in MCF-7 Cells

| Treatment | Concentration (µM) | Cleaved Caspase-3 (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |

| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |

| This compound | 20 | 3.2 | 0.4 | 2.5 |

Protein levels were quantified by Western blot analysis after 24 hours of treatment. Data are normalized to the vehicle control.

Experimental Protocols

General Laboratory Procedures

Standard aseptic techniques for cell culture must be followed. All work with cell lines should be performed in a certified biological safety cabinet.

Protocol 1: Cell Viability Assay (CTG Assay)

This protocol determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

-

Complete growth medium (specific to the cell line)

-

DMSO (cell culture grade)

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the compound in complete growth medium.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate for the desired time period (e.g., 48 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

-

This compound

-

MCF-7 cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of the compound and controls for 24 hours.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in apoptosis.

Materials:

-

This compound

-

MCF-7 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat MCF-7 cells with the compound for 24 hours.

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Caption: General workflow for Western blot analysis.

Disclaimer

The data presented in these application notes are hypothetical and for illustrative purposes only. The proposed mechanism of action is based on the analysis of structurally related compounds and requires experimental validation for this compound. Researchers should perform their own experiments to determine the actual biological effects and optimal assay conditions for this compound.

References

- 1. This compound | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 50297-40-0 | AChemBlock [achemblock.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 50297-40-0 [m.chemicalbook.com]

- 5. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. li05.tci-thaijo.org [li05.tci-thaijo.org]

Application Notes and Protocols for 3-Chloro-N-(3-hydroxyphenyl)propanamide In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Compound: 3-Chloro-N-(3-hydroxyphenyl)propanamide Molecular Formula: C₉H₁₀ClNO₂[1][2] CAS Number: 50297-40-0[1]

1.1. Background and Potential Applications

This compound is a chemical intermediate recognized for its utility in the synthesis of Central Nervous System (CNS)-active agents and anti-inflammatory derivatives.[3] While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its structural motifs and the activities of related analogs suggest a strong potential for biological activity. A related compound, 3-chloro-N-(4-hydroxyphenyl)propanamide, has been noted for its potential anti-inflammatory properties, possibly through the inhibition of enzymes involved in inflammatory pathways.[4]

Based on this information, this compound is a promising candidate for investigation in preclinical mouse models of:

-

Inflammatory Pain: To assess its ability to reduce inflammation and associated pain.

-

Nociceptive Pain: To evaluate its analgesic effects against direct activation of nociceptors.

-

Neuropathic Pain: To determine its potential in alleviating chronic pain states resulting from nerve injury.

1.2. Hypothetical Mechanism of Action

It is hypothesized that this compound may exert anti-inflammatory and analgesic effects through the modulation of key signaling pathways involved in pain and inflammation. A plausible, yet unconfirmed, mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to a reduction in the synthesis of prostaglandins and leukotrienes. Additionally, it may interfere with the activation of transcription factors like NF-κB, which play a central role in the expression of inflammatory mediators.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for the anti-inflammatory action of the compound.

Experimental Protocols for In Vivo Mouse Studies

The following protocols are templates and should be optimized based on the specific research question, preliminary in vitro data, and institutional animal care and use committee (IACUC) guidelines.

Drug Preparation and Administration

2.1.1. Formulation

-

Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. Common vehicles include:

-

Sterile saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

Saline with a low percentage of a solubilizing agent like Tween 80 (e.g., 0.5-5%) or DMSO (e.g., <10%).

-

-

Preparation:

-

Determine the required concentration of the compound based on the desired dose (mg/kg) and the average weight of the mice.

-

Aseptically prepare the formulation under a laminar flow hood.

-

If using a solubilizing agent, first dissolve the compound in the agent and then bring it to the final volume with the aqueous vehicle.

-

Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be required.

-

Prepare a vehicle-only solution to be used for the control group.

-

2.1.2. Routes of Administration

Common routes of administration for mice include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[5] The choice depends on the desired pharmacokinetic profile.

-

Oral Gavage (PO): For assessing oral bioavailability and efficacy.

-

Intraperitoneal (IP) Injection: For systemic delivery with rapid absorption.[5]

-

Intravenous (IV) Injection: For direct and immediate systemic circulation.[5]

Experimental Workflow Diagram

Caption: A generalized workflow for conducting in vivo efficacy studies in mice.

Protocol 1: Carrageenan-Induced Paw Edema (Inflammatory Pain)

This model is used to assess the anti-inflammatory properties of a compound.[6][7]

-

Animals: Male or female C57BL/6 mice, 8-10 weeks old.

-

Groups:

-

Vehicle Control

-

Positive Control (e.g., Indomethacin, 10 mg/kg, IP)

-

Compound (e.g., 10, 30, 100 mg/kg, IP or PO)

-

-

Procedure:

-

Administer the vehicle, positive control, or compound at the designated doses.

-

After a predetermined time (e.g., 30-60 minutes), inject 20-50 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.[6][8]

-

Measure the paw thickness or volume using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.[6]

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

-

Protocol 2: Formalin Test (Nociceptive and Inflammatory Pain)

The formalin test produces a biphasic pain response, with the early phase representing nociceptive pain and the late phase representing inflammatory pain.[9][10]

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Groups:

-

Vehicle Control

-

Positive Control (e.g., Morphine, 5 mg/kg, SC for both phases; Indomethacin, 10 mg/kg, IP for the late phase)

-